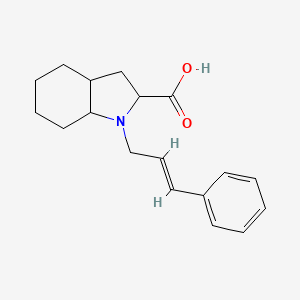

1-(3-phenylprop-2-en-1-yl)-octahydro-1H-indole-2-carboxylic acid

Description

1-(3-phenylprop-2-en-1-yl)-octahydro-1H-indole-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes an indole core and a phenylprop-2-en-1-yl side chain. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Properties

IUPAC Name |

1-[(E)-3-phenylprop-2-enyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c20-18(21)17-13-15-10-4-5-11-16(15)19(17)12-6-9-14-7-2-1-3-8-14/h1-3,6-9,15-17H,4-5,10-13H2,(H,20,21)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVYMKWZHCOCEU-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2CC=CC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2C(C1)CC(N2C/C=C/C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-phenylprop-2-en-1-yl)-octahydro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives and cinnamyl alcohol.

Wittig Reaction: A four-step Wittig reaction is employed to introduce the phenylprop-2-en-1-yl group to the indole core.

Hydrogenation: The intermediate product undergoes hydrogenation to reduce the double bonds, resulting in the formation of the octahydroindole structure.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-phenylprop-2-en-1-yl)-octahydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 1-(3-phenylprop-2-en-1-yl)-octahydro-1H-indole-2-carboxylic acid is with a molecular weight of approximately 273.38 g/mol. The compound features an indole structure, which is known for its pharmacological properties, particularly in the development of therapeutic agents.

Antitumor Activity

Recent studies have highlighted the potential of 1-(3-phenylprop-2-en-1-yl)-octahydro-1H-indole-2-carboxylic acid derivatives in targeting cancer cells. For instance, a series of novel indole derivatives were synthesized and evaluated for their ability to inhibit the growth of liver cancer cell lines such as Hep G2 and Bel-7402. One derivative, identified as C11, exhibited significant inhibitory effects on these cell lines, demonstrating a promising approach for liver cancer treatment .

Table 1: Antitumor Activity of Indole Derivatives

Antiviral Properties

The compound has also been investigated for its antiviral properties, particularly against HIV. A study demonstrated that derivatives of indole-2-carboxylic acid effectively inhibited HIV integrase activity, which is crucial for viral replication. The introduction of specific substituents on the indole core significantly enhanced the inhibitory effects, with some derivatives showing IC50 values as low as 0.13 µM .

Table 2: Antiviral Activity Against HIV Integrase

| Compound | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| Derivative A | 0.13 | Inhibition of strand transfer | |

| Derivative B | 0.75 | Binding to active site Mg²⁺ ions | |

| Derivative C | 1.05 | π-π stacking with viral DNA |

Case Study 1: Liver Cancer Treatment

In a detailed investigation, researchers designed various derivatives based on the indole framework to enhance binding affinity with the 14-3-3η protein, which plays a role in cancer progression. The lead compound showed not only potent antitumor activity but also favorable safety profiles against cardiac hERG channels, indicating its potential as a chemotherapeutic agent .

Case Study 2: HIV Integrase Inhibition

Another study focused on optimizing the structure of indole derivatives to improve their efficacy against HIV integrase. By modifying the C3 position of the indole core with hydrophobic groups, researchers were able to achieve significant improvements in antiviral activity. The most effective derivative showed an IC50 value that was markedly lower than that of the parent compound, suggesting that strategic modifications can lead to more potent antiviral agents .

Mechanism of Action

The mechanism of action of 1-(3-phenylprop-2-en-1-yl)-octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

1-(3-phenylprop-2-en-1-yl)-octahydro-1H-indole-2-carboxylic acid can be compared with similar compounds such as:

1-[(Z,E)-3-phenylprop-2-en-1-yl]adamantane: This compound shares a similar phenylprop-2-en-1-yl group but has an adamantane core instead of an indole core.

3-phenylprop-2-enal: This compound has a similar phenylprop-2-en-1-yl group but lacks the indole and carboxylic acid functionalities.

The uniqueness of 1-(3-phenylprop-2-en-1-yl)-octahydro-1H-indole-2-carboxylic acid lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Biological Activity

1-(3-phenylprop-2-en-1-yl)-octahydro-1H-indole-2-carboxylic acid is a complex organic compound notable for its unique structure, which includes an indole core and a phenylprop-2-en-1-yl side chain. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in antimicrobial and anticancer research.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including:

- Starting Materials : Indole derivatives and cinnamyl alcohol are commonly used.

- Wittig Reaction : This step introduces the phenylprop-2-en-1-yl group to the indole core.

- Hydrogenation : The intermediate product undergoes hydrogenation to form the octahydroindole structure.

- Carboxylation : Finally, carboxylation introduces the carboxylic acid group, completing the synthesis.

The molecular formula of this compound is , and its IUPAC name is 1-[(E)-3-phenylprop-2-enyl]-octahydroindole-2-carboxylic acid .

Antimicrobial Properties

Research indicates that compounds with indole structures can exhibit significant antimicrobial activity. The indole moiety is known for its ability to interact with various biological targets, potentially leading to inhibition of microbial growth. For instance, derivatives similar to 1-(3-phenylprop-2-en-1-yl)-octahydro-1H-indole-2-carboxylic acid have shown promising results against a range of pathogens .

Anticancer Activity

Several studies have highlighted the anticancer potential of indole derivatives. For example, compounds related to 1-(3-phenylprop-2-en-1-yl)-octahydro-1H-indole-2-carboxylic acid have been evaluated for their ability to inhibit tubulin polymerization, a key mechanism in cancer cell proliferation. One study reported that certain analogs exhibited significant apoptotic activity in breast cancer cells, with effective concentrations (EC50) as low as 0.1 µM .

The biological activity of 1-(3-phenylprop-2-en-1-yl)-octahydro-1H-indole-2-carboxylic acid may be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could lead to therapeutic effects.

- Receptor Binding : It may bind to receptors associated with inflammatory pathways, modulating their activity and potentially providing anti-inflammatory effects.

Comparative Analysis

To better understand the significance of 1-(3-phenylprop-2-en-1-yl)-octahydro-1H-indole-2-carboxylic acid, it can be compared with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(3-cinnamyl)-indole | Structure | Antimicrobial and anticancer |

| Indole derivatives | Various | Broad spectrum antimicrobial and anticancer properties |

Case Studies

Recent studies have provided insights into the biological efficacy of this compound:

Study 1: Anticancer Efficacy

A study demonstrated that derivatives of indole carboxylic acids could effectively inhibit HIV integrase activity, showcasing their potential as antiviral agents. The binding analysis revealed that structural modifications significantly enhanced inhibitory effects .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of indole derivatives, showing that modifications at specific positions on the indole ring could lead to enhanced activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the recommended methodologies for synthesizing 1-(3-phenylprop-2-en-1-yl)-octahydro-1H-indole-2-carboxylic acid, and how do reaction conditions influence yield?

Answer: Synthesis typically involves coupling indole-2-carboxylic acid derivatives with substituted propenylphenyl groups. A validated approach includes:

- Step 1 : Acid-catalyzed condensation of octahydro-1H-indole-2-carboxylic acid with 3-phenylpropenyl halides under reflux in acetic acid (3–5 hours). Sodium acetate is often used as a base to stabilize intermediates .

- Step 2 : Hydrolysis of intermediate esters (e.g., ethyl or methyl esters) using LiOH·H₂O in THF/water to yield the free carboxylic acid .

Critical Factors : - Temperature : Prolonged reflux (>5 hours) may degrade sensitive intermediates.

- Purification : Recrystallization from DMF/acetic acid mixtures improves purity (>95%) .

Q. How can researchers characterize the stereochemical configuration of the octahydroindole core?

Answer: Use a combination of:

- NMR Spectroscopy : H and C NMR to identify coupling constants (e.g., Hz for trans-fused cyclohexane rings in the octahydroindole system) .

- X-ray Crystallography : Resolves absolute configuration but requires high-purity single crystals.

- Chromatography : Chiral HPLC with amylose-based columns to separate enantiomers, using heptane/isopropanol gradients .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

Answer:

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like enzymes or receptors. Focus on the carboxylic acid group’s hydrogen-bonding potential and the propenylphenyl moiety’s hydrophobic interactions .

- MD Simulations : Assess conformational stability of the octahydroindole core in aqueous environments (e.g., GROMACS with CHARMM force fields) .

Validation : Compare simulated binding affinities with experimental IC₅₀ values from enzyme inhibition assays .

Q. What experimental designs are suitable for resolving contradictory data on this compound’s metabolic stability?

Answer: Adopt an embedded mixed-methods design :

- Quantitative : LC-MS/MS analysis of plasma stability (e.g., half-life in human liver microsomes) .

- Qualitative : Mechanistic studies using isotopic labeling (C or H) to track metabolic pathways .

Troubleshooting : - Confounding Variables : Control for cytochrome P450 isoforms (CYP3A4/2D6) using selective inhibitors like ketoconazole .

Q. How can researchers address challenges in enantioselective synthesis of this compound?

Answer:

- Catalytic Asymmetric Synthesis : Use chiral palladium catalysts (e.g., (R)-BINAP-Pd) for propenylphenyl coupling to induce enantioselectivity (>80% ee) .

- Resolution Methods :

Methodological Challenges & Solutions

Q. What strategies mitigate degradation of the propenylphenyl group during synthesis?

Answer:

Q. How can researchers validate the compound’s purity for in vivo studies?

Answer:

-

Multi-Technique Validation :

Technique Purpose Acceptance Criteria HPLC-UV/ELSD Purity ≥95% (area normalization) HRMS Molecular weight Δ < 5 ppm vs. theoretical Elemental Analysis C/H/N ratios ±0.4% of theoretical -

Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to identify labile functional groups .

Theoretical & Framework Integration

Q. How can a structure-activity relationship (SAR) framework be applied to optimize this compound’s pharmacological profile?

Answer:

- Core Modifications : Systematically vary substituents on the indole nitrogen and propenylphenyl group.

- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Example : Evidence shows that electron-withdrawing groups on the phenyl ring enhance metabolic stability but reduce solubility .

Q. What statistical methods resolve discrepancies in biological activity data across studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.